YM 750
Overview
Description
YM-750 is a potent inhibitor of acyl-coenzyme A:cholesterol acyltransferase (ACAT), an enzyme that catalyzes the conversion of cholesterol and long-chain fatty-acyl-coenzyme A into cholesteryl esters . This compound has an IC50 value of 0.18 micromolar, indicating its high efficacy in inhibiting ACAT .
Mechanism of Action
Target of Action
YM-750, also known as “1-cycloheptyl-1-(9H-fluoren-2-ylmethyl)-3-(2,4,6-trimethylphenyl)urea”, is a potent inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT) . ACAT is an enzyme that catalyzes the formation of cholesteryl esters from cholesterol and long-chain fatty-acyl-coenzyme A .
Mode of Action
YM-750 interacts with ACAT by inhibiting its activity. This inhibition prevents the formation of cholesteryl esters, a process that is crucial for the storage of cholesterol in the body .
Biochemical Pathways
The primary biochemical pathway affected by YM-750 is the cholesterol metabolism pathway . By inhibiting ACAT, YM-750 disrupts the formation of cholesteryl esters, thereby affecting the storage and regulation of cholesterol within cells .
Result of Action
The inhibition of ACAT by YM-750 leads to a decrease in the formation of cholesteryl esters. This can result in a reduction of cholesterol levels within cells . In foam cells, YM-750 has been shown to inhibit lipid accumulation when co-incubated with VC .
Action Environment
The action of YM-750 can be influenced by various environmental factors. For instance, the presence of acetylated LDL (acLDL) and copper ions (Cu2+) can induce oxidative stress in cells, which can affect the action of YM-750 . .
Biochemical Analysis
Biochemical Properties
YM 750 plays a significant role in biochemical reactions, particularly in the inhibition of ACAT . This interaction with ACAT affects the balance of cholesterol in the body, as ACAT is responsible for the formation of cholesteryl esters .
Cellular Effects
The effects of this compound on cells are primarily related to its role as an ACAT inhibitor . By inhibiting ACAT, this compound can influence cell function by altering cholesterol metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to ACAT and inhibiting its function . This inhibition disrupts the formation of cholesteryl esters, thereby affecting cholesterol levels within the cell .
Metabolic Pathways
This compound is involved in cholesterol metabolism due to its interaction with ACAT . ACAT is a key enzyme in the metabolic pathway that converts cholesterol to cholesteryl esters .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of YM-750 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired inhibitory activity. The detailed synthetic route and reaction conditions are proprietary and not fully disclosed in public literature. it typically involves organic synthesis techniques such as nucleophilic substitution, condensation reactions, and purification steps like chromatography .
Industrial Production Methods: Industrial production of YM-750 would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through rigorous quality control measures. This includes the use of large-scale reactors, automated purification systems, and adherence to Good Manufacturing Practices (GMP) to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions: YM-750 primarily undergoes reactions typical of organic compounds with similar functional groups. These include:
Oxidation: YM-750 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering its inhibitory activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups, potentially enhancing the compound’s inhibitory activity .
Scientific Research Applications
YM-750 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of acyl-coenzyme A:cholesterol acyltransferase and its role in cholesterol metabolism.
Biology: Investigated for its effects on cellular cholesterol homeostasis and foam cell formation.
Medicine: Explored for potential therapeutic applications in treating hyperlipidemia and atherosclerosis by reducing cholesteryl ester accumulation in macrophages.
Industry: Utilized in the development of new drugs targeting cholesterol metabolism and related pathways.
Comparison with Similar Compounds
Rimonabant: Another ACAT inhibitor with a different chemical structure but similar inhibitory activity.
Xanthohumol: A compound with ACAT inhibitory properties and additional anti-inflammatory effects.
PF-04620110: A selective inhibitor of diglyceride acyltransferase-1 (DGAT1), which also affects lipid metabolism.
Uniqueness of YM-750: YM-750 is unique due to its high potency (IC50 of 0.18 micromolar) and specific inhibition of acyl-coenzyme A:cholesterol acyltransferase. This makes it a valuable tool for studying cholesterol metabolism and developing therapeutic strategies for hyperlipidemia and atherosclerosis .
Properties
IUPAC Name |
1-cycloheptyl-1-(9H-fluoren-2-ylmethyl)-3-(2,4,6-trimethylphenyl)urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H36N2O/c1-21-16-22(2)30(23(3)17-21)32-31(34)33(27-11-6-4-5-7-12-27)20-24-14-15-29-26(18-24)19-25-10-8-9-13-28(25)29/h8-10,13-18,27H,4-7,11-12,19-20H2,1-3H3,(H,32,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMLJREWZCZHGGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)N(CC2=CC3=C(C=C2)C4=CC=CC=C4C3)C5CCCCCC5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H36N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50432731 | |
Record name | YM 750 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50432731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138046-43-2 | |
Record name | YM 750 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50432731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the mechanism of action of YM750 in reducing aldosterone secretion?
A: YM750 is an acyl-coenzyme A: cholesterol acyltransferase (ACAT) inhibitor that specifically targets ACAT1. [, ] While its exact mechanism in aldosterone reduction is not fully elucidated, studies suggest that YM750 suppresses the expression of the CYP11B2 gene, responsible for aldosterone synthase production. [] Interestingly, this inhibition occurs specifically during depolarization-induced CYP11B2 expression, triggered by potassium chloride (KCl), and not by angiotensin II or forskolin stimulation. [] This suggests that YM750 interferes with a specific intracellular signaling pathway activated by depolarization, ultimately leading to reduced aldosterone secretion. []
Q2: Why is ACAT1 a relevant target for primary aldosteronism treatment?
A: Research has shown that ACAT1 is abundantly expressed in the zona glomerulosa (ZG) of the adrenal cortex, the specific region responsible for aldosterone production. [] This localized expression, coupled with the observation that YM750 effectively reduces aldosterone secretion by acting on adrenocortical cells, suggests that ACAT1 plays a crucial role in ZG steroidogenesis. [] Therefore, targeting ACAT1 with inhibitors like YM750 presents a potential therapeutic strategy for managing primary aldosteronism.
Q3: Does YM750 demonstrate other potentially beneficial activities besides ACAT inhibition?
A: Yes, in addition to its ACAT inhibitory activity, YM750, specifically the hydrochloride salt form of its analog N-(4,6-Dimethyl-1-octylindolindolin-7-yl)-2,2-dimethylpropanamide (compound 55), has shown promising anti-peroxidative activity comparable to probucol. [] This activity was observed in vitro through the inhibition of low-density lipoprotein (LDL) peroxidation. [] This additional property makes YM750 and its analogs potentially valuable for addressing both aldosterone regulation and oxidative stress, which are relevant factors in cardiovascular diseases.
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